N,N-diethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
CAS No.:
Cat. No.: VC15052138
Molecular Formula: C15H16FN5
Molecular Weight: 285.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16FN5 |
|---|---|
| Molecular Weight | 285.32 g/mol |
| IUPAC Name | N,N-diethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C15H16FN5/c1-3-20(4-2)14-13-9-19-21(15(13)18-10-17-14)12-7-5-11(16)6-8-12/h5-10H,3-4H2,1-2H3 |
| Standard InChI Key | FJYWFVIHICTBCM-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)C1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F |
Introduction
N,N-diethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core, which structurally resembles purine bases. This compound is characterized by a diethyl substitution at the nitrogen atom and a fluorophenyl group at the first position of the pyrazolo ring. Its molecular weight is approximately 338.30 g/mol, and it exhibits significant biological activity, particularly in anticancer and antiviral research.
Biological Activity
N,N-diethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine has been studied for its potential therapeutic applications, particularly in inhibiting specific kinases involved in cell proliferation. This makes it a promising candidate for cancer therapeutics. Additionally, its ability to modulate various signaling pathways suggests possible applications in treating inflammatory diseases.
| Biological Activity | Description |
|---|---|
| Anticancer Activity | Inhibits specific kinases involved in cell proliferation |
| Antiviral Activity | Potential applications due to its structural similarity to purine bases |
| Anti-inflammatory Activity | Modulates cellular pathways associated with inflammation |
Synthesis and Derivatives
The synthesis of N,N-diethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine can be achieved through several methods, often involving the formation of derivatives to enhance biological activities. These derivatives are crucial for developing compounds with improved therapeutic efficacy.
| Synthesis Method | Description |
|---|---|
| General Approach | Involves the formation of pyrazolo[3,4-d]pyrimidine core followed by substitution reactions |
| Derivative Formation | Enhances biological activity through modifications at the nitrogen atoms and fluorophenyl group |
Comparison with Similar Compounds
Several compounds share structural features with N,N-diethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine, including variations in substitution patterns and biological activities.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Lacks diethyl substitution | Anticancer activity |
| 6-(Chloromethyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Contains chloromethyl group | Antiviral properties |
| N-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Different fluorophenyl substitution | Potential anticancer activity |
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